molecular formula C6H10O3S B12124201 1,5-Dimethyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide CAS No. 66335-83-9

1,5-Dimethyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide

Cat. No.: B12124201
CAS No.: 66335-83-9
M. Wt: 162.21 g/mol
InChI Key: LQLHJPFSJFWDDE-UHFFFAOYSA-N
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Description

1,5-Dimethyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide is a heterocyclic compound with the molecular formula C6H10O3S and a molecular weight of 162.21 g/mol . This compound features a bicyclic structure containing oxygen and sulfur atoms, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,5-dimethyl-3-thia-6-oxaheptane with an oxidizing agent to introduce the dioxide functionality . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can be employed to remove oxygen atoms, potentially converting the dioxide to a mono-oxide or even a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

1,5-Dimethyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,5-Dimethyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    6-Oxa-3-thiabicyclo[3.1.0]hexane: A similar compound without the dioxide functionality.

    1,5-Dimethyl-3-thiabicyclo[3.1.0]hexane: Lacks the oxygen atom in the bicyclic structure.

    6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Contains a nitrogen atom instead of sulfur.

Uniqueness

1,5-Dimethyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide is unique due to its combination of oxygen and sulfur atoms in a bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such properties are desired .

Properties

CAS No.

66335-83-9

Molecular Formula

C6H10O3S

Molecular Weight

162.21 g/mol

IUPAC Name

1,5-dimethyl-6-oxa-3λ6-thiabicyclo[3.1.0]hexane 3,3-dioxide

InChI

InChI=1S/C6H10O3S/c1-5-3-10(7,8)4-6(5,2)9-5/h3-4H2,1-2H3

InChI Key

LQLHJPFSJFWDDE-UHFFFAOYSA-N

Canonical SMILES

CC12CS(=O)(=O)CC1(O2)C

Origin of Product

United States

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